molecular formula C13H12N2O4 B12555400 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- CAS No. 173601-02-0

2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-

Cat. No.: B12555400
CAS No.: 173601-02-0
M. Wt: 260.24 g/mol
InChI Key: OXALIUDFTSXBPQ-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is a synthetic organic compound that features a pyrrolidinedione core linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with an indole derivative under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indole moiety.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is not fully understood. it is believed to interact with molecular targets through its indole moiety, which can bind to various receptors and enzymes. The pyrrolidinedione core may also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Pyrrolidinedione Derivatives: Compounds like succinimide and phthalimide share the pyrrolidinedione core and are used in various chemical and medicinal applications.

Uniqueness

2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is unique due to the combination of the indole and pyrrolidinedione moieties, which may confer distinct chemical and biological properties not found in other compounds.

Properties

CAS No.

173601-02-0

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C13H12N2O4/c16-11-5-6-12(17)15(11)19-13(18)14-8-7-9-3-1-2-4-10(9)14/h1-4H,5-8H2

InChI Key

OXALIUDFTSXBPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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